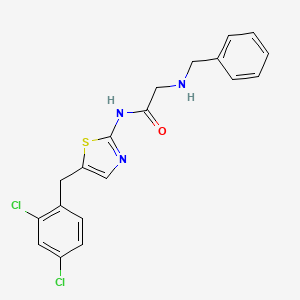
4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a bromo-substituted methoxybenzoyl group attached to a thiomorpholine ring, which also bears a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The starting material, 4-bromo-2-methoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride.
Thiomorpholine Ring Formation: The acid chloride is then reacted with thiomorpholine in the presence of a base such as triethylamine to form the benzoylthiomorpholine intermediate.
Introduction of the Carbonitrile Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of 4-(4-formyl-2-methoxybenzoyl)thiomorpholine-3-carbonitrile.
Reduction: Formation of 4-(4-bromo-2-methoxybenzoyl)thiomorpholine-3-amine.
Substitution: Formation of various substituted benzoylthiomorpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups play a crucial role in binding to the active site of the target, while the thiomorpholine ring and carbonitrile group contribute to the overall stability and specificity of the interaction. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the context of the study.
Comparaison Avec Des Composés Similaires
4-(4-Bromo-2-methoxybenzyl)thiomorpholine: Similar structure but lacks the carbonitrile group.
4-(4-Bromo-2-methoxyphenyl)thiomorpholine: Similar structure but lacks the benzoyl group.
Uniqueness: 4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile is unique due to the presence of both the benzoyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs.
Propriétés
IUPAC Name |
4-(4-bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-18-12-6-9(14)2-3-11(12)13(17)16-4-5-19-8-10(16)7-15/h2-3,6,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMCCJPMXTVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N2CCSCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2715960.png)
![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715962.png)


![N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715965.png)
![3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2715966.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2715969.png)
![3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715971.png)


![dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2715977.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2715978.png)
